![molecular formula C20H31N3O4 B14426087 N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide CAS No. 82985-39-5](/img/structure/B14426087.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino terminus of the peptide chain. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The benzyloxycarbonyl group is introduced as a protecting group for the amino terminus to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent selection, to ensure high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide chain.
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substitution Reagents: Such as benzyl chloroformate for introducing or replacing protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide bonds results in the formation of individual amino acids, while oxidation of the benzyloxycarbonyl group yields carbonyl compounds .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role as a protease inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide involves its interaction with specific molecular targets, such as proteases. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to various downstream effects, depending on the specific protease and biological pathway involved .
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide can be compared with other similar compounds, such as:
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another peptide with a benzyloxycarbonyl group, used as a protease inhibitor.
N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(1S)-3-fluoro-1-(4-hydroxybenzyl)-2-oxopropyl]-L-leucinamide: A compound with similar structural features, used in biochemical research.
These compounds share similar properties and applications but may differ in their specific molecular targets and biological activities.
Properties
CAS No. |
82985-39-5 |
|---|---|
Molecular Formula |
C20H31N3O4 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-5-14(4)17(18(21)24)23-19(25)16(11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H2,21,24)(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1 |
InChI Key |
XKNCHGMDYIVWCB-XIRDDKMYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
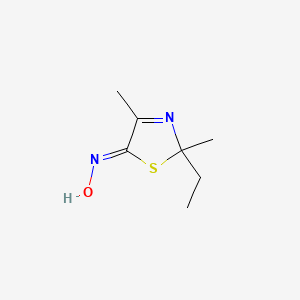
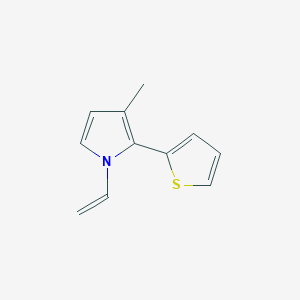
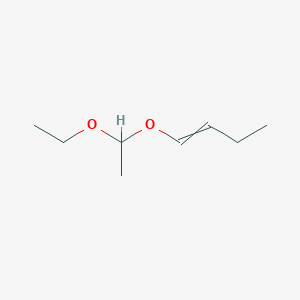
phosphane](/img/structure/B14426031.png)
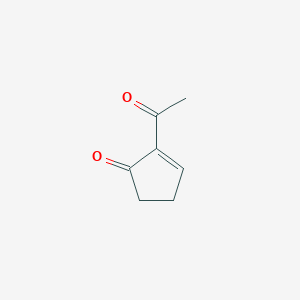
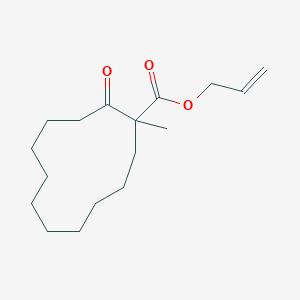
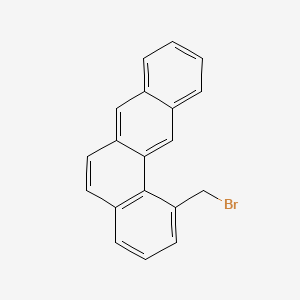
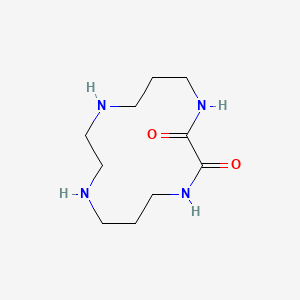

![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)

